molecular formula C26H25ClN2O3 B11625403 2-(4-chlorophenyl)-3-{3-[2-(propan-2-yloxy)phenoxy]propyl}quinazolin-4(3H)-one

2-(4-chlorophenyl)-3-{3-[2-(propan-2-yloxy)phenoxy]propyl}quinazolin-4(3H)-one

Cat. No.: B11625403
M. Wt: 448.9 g/mol
InChI Key: YJYWBEPKJQVSMR-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-{3-[2-(propan-2-yloxy)phenoxy]propyl}quinazolin-4(3H)-one is a complex organic compound with a unique structure that includes a quinazolinone core, a chlorophenyl group, and a propyl chain linked to a phenoxy group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-{3-[2-(propan-2-yloxy)phenoxy]propyl}quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions to form 2-aminobenzamide. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the quinazolinone ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the quinazolinone intermediate with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired product.

    Attachment of the Propyl Chain and Phenoxy Group: The final step involves the reaction of the intermediate with 3-(2-propan-2-yloxyphenoxy)propyl bromide under basic conditions to attach the propyl chain and phenoxy group, forming the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as scaling up the reaction to industrial-scale reactors.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-3-{3-[2-(propan-2-yloxy)phenoxy]propyl}quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinazolinone derivatives with oxidized functional groups.

    Reduction: Reduced quinazolinone derivatives with altered functional groups.

    Substitution: Substituted quinazolinone derivatives with different nucleophiles replacing the chlorine atom.

Scientific Research Applications

2-(4-chlorophenyl)-3-{3-[2-(propan-2-yloxy)phenoxy]propyl}quinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-{3-[2-(propan-2-yloxy)phenoxy]propyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting Gene Expression: Influencing the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

2-(4-chlorophenyl)-3-{3-[2-(propan-2-yloxy)phenoxy]propyl}quinazolin-4(3H)-one can be compared with other similar compounds, such as:

    Fenofibric Acid: A compound with a similar chlorophenyl group but different core structure and applications.

    Oxirane Derivatives: Compounds with similar phenoxy groups but different functional groups and reactivity.

Properties

Molecular Formula

C26H25ClN2O3

Molecular Weight

448.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[3-(2-propan-2-yloxyphenoxy)propyl]quinazolin-4-one

InChI

InChI=1S/C26H25ClN2O3/c1-18(2)32-24-11-6-5-10-23(24)31-17-7-16-29-25(19-12-14-20(27)15-13-19)28-22-9-4-3-8-21(22)26(29)30/h3-6,8-15,18H,7,16-17H2,1-2H3

InChI Key

YJYWBEPKJQVSMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1OCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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